molecular formula C14H16N4O B7720699 N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B7720699
M. Wt: 256.30 g/mol
InChI Key: PBINXCCCJXMKMA-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its biological activities and potential as a pharmacophore .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be achieved through a multi-step process involving the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This approach is catalyst-free and environmentally benign, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves inhibition of specific enzymes and molecular targets. For instance, derivatives of this compound have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, which is crucial for bacterial growth . The inhibition of this enzyme disrupts the biosynthesis of coenzyme A, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its specific functional groups and the ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. This makes it a promising candidate for the development of new antituberculosis drugs .

Properties

IUPAC Name

N-(cyclopentylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10-13(18-9-5-4-8-12(18)15-10)14(19)17-16-11-6-2-3-7-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBINXCCCJXMKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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